REACTION_CXSMILES
|
[CH:1]1([CH2:4][CH:5]=[O:6])[CH2:3][CH2:2]1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[Mg]Br.[NH4+].[Cl-].O>C1COCC1>[CH:1]1([CH2:4][CH:5]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][N:7]=2)[OH:6])[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC=O
|
Name
|
|
Quantity
|
47.6 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. after 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
STIRRING
|
Details
|
stirred at rt for 3.5 hr
|
Duration
|
3.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of organic solvents, purification of the residue by flash chromatography on silica gel with 40-70% EtOAc/hexanes the title compound
|
Type
|
CUSTOM
|
Details
|
was obtained as a white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)CC(O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |